Sphinganine 1-phosphate

Catalog No.
S573576
CAS No.
19794-97-9
M.F
C18H40NO5P
M. Wt
381.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sphinganine 1-phosphate

CAS Number

19794-97-9

Product Name

Sphinganine 1-phosphate

IUPAC Name

[(2S,3R)-2-azaniumyl-3-hydroxyoctadecyl] hydrogen phosphate

Molecular Formula

C18H40NO5P

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23)/t17-,18+/m0/s1

InChI Key

YHEDRJPUIRMZMP-ZWKOTPCHSA-N

SMILES

CCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O

Synonyms

[R-(R*,S*)]-2-Amino-1,3-octadecanediol 1-(Dihydrogen Phosphate); (2S,3R)-Sphinganine 1-Phosphate; C18-Dihydrosphingosine 1-Phosphate; Dihydrosphingosine-1-phosphate; Sphinganine 1-Phosphate; (2S,3R)-2-Amino-1,3-octadecanediol 1-(Dihydrogen Phosphate)

Canonical SMILES

CCCCCCCCCCCCCCCC(C(COP(=O)(O)[O-])[NH3+])O

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O
  • Sph-1-P is an intermediate metabolite in the sphingolipid pathway, a critical component of cell membranes [].
  • It arises from sphinganine through phosphorylation by sphingosine kinase enzymes [].
  • Sph-1-P acts as an antagonist at sphingosine-1-phosphate (S1P) receptors, a family of G protein-coupled receptors involved in various cellular signaling pathways [].

Molecular Structure Analysis

  • Sph-1-P has a backbone similar to sphingosine, containing a long aliphatic chain (usually 18 carbons) and an amino group [].
  • It differs by having a phosphate group attached to the first carbon (hence the name "1-phosphate") instead of a hydroxyl group present in sphingosine [].
  • This seemingly minor change significantly alters its bioactivity compared to S1P [].

Chemical Reactions Analysis

  • Synthesis: Sph-1-P is formed through the phosphorylation of sphinganine by sphingosine kinase enzymes [].
Sphinganine + ATP -> Sph-1-P + ADP (Equation 1) []
  • Breakdown: Sph-1-P can be dephosphorylated by sphinganine-1-phosphate phosphatase enzymes, converting it back to sphinganine [].
  • Other relevant reactions involving Sph-1-P are still being explored in research.

Physical And Chemical Properties Analysis

  • Data on specific physical properties like melting point, boiling point, and solubility for Sph-1-P is limited due to its role as a cellular metabolite and the challenges of isolating it in pure form.
  • Sph-1-P acts primarily as an antagonist at S1P receptors []. S1P receptors are involved in various cellular functions like cell migration, proliferation, and survival []. By occupying the receptor site, Sph-1-P blocks the binding of S1P, leading to different cellular responses compared to S1P signaling.
  • Studies suggest Sph-1-P might have antifibrotic effects and potentially protect against liver and kidney damage [].
  • The specific mechanisms underlying these actions are under active investigation.
  • Information on the safety profile of Sph-1-P is limited due to its role as a naturally occurring metabolite.
  • Research on its potential toxicity or hazards is ongoing.
  • Immune Cell Trafficking

    S1P regulates the movement of immune cells, particularly lymphocytes, throughout the body. It creates a gradient in tissues, attracting lymphocytes from the lymph nodes into the bloodstream and directing them to specific organs . This function is critical for mounting effective immune responses.

  • Vascular Development and Function

    S1P is involved in blood vessel formation, known as angiogenesis, and maintaining the integrity of existing blood vessels . It promotes the growth and survival of endothelial cells, which line the blood vessels.

  • Organ Development and Function

    S1P plays a role in the development and function of various organs, including the heart, lungs, and kidneys . It contributes to processes like cell proliferation, differentiation, and survival in these organs.

Research Applications of S1P:

Due to its diverse and essential functions, S1P is a subject of intense research in various scientific fields:

  • Immunology

    Researchers are investigating how S1P signaling can be manipulated to modulate immune responses. This could lead to novel therapies for autoimmune diseases, transplant rejection, and cancer immunotherapy .

  • Cardiovascular Diseases

    Studies are exploring the potential of targeting S1P signaling for treating cardiovascular diseases like heart failure and pulmonary arterial hypertension .

  • Cancer Biology

    Research is ongoing to understand the role of S1P in cancer progression and metastasis. This knowledge could pave the way for developing S1P-based therapies to inhibit tumor growth and spread .

  • Neurology

    S1P is being investigated for its potential role in neurodegenerative diseases like Alzheimer's disease and multiple sclerosis. Understanding its function in the nervous system might lead to novel therapeutic strategies .

Physical Description

Solid

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

381.26441037 g/mol

Monoisotopic Mass

381.26441037 g/mol

Heavy Atom Count

25

Appearance

Unit:5 mgSolvent:nonePurity:98+%Physical solid

Wikipedia

Sphinganine 1-phosphate
Dihydrosphingosine-1-phosphate

Use Classification

Lipids -> Sphingolipids [SP] -> Sphingoid bases [SP01] -> Sphingoid base 1-phosphates [SP0105]

Dates

Modify: 2023-08-15
1. S. Bu et al. “Dihydrosphingosine 1-phosphate stimulates MMP1 gene expression via activation of ERK1/2-Ets1 pathway in human fibroblasts” TheFASEB Journal, Vol. 20(1) pp. 184-186, 20062. S. Bu et al. “Opposite Effects of Dihydrosphingosine 1-Phosphate and Sphingosine 1-Phosphate on Transforming Growth Factor-_/Smad Signaling AreMediated through the PTEN/PPM1A-dependent Pathway” Journal of Biological Chemistry, Vol. 283(28) pp. 19593-19602, 20083. E. Berdyshe “De novo biosynthesis of dihydrosphingosine-1-phosphate by sphingosine kinase 1 in mammalian cells” Cellular Signaling, Vol. 18(10) pp.1779-1792, 2006

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